

# SWOG S2101 Clinical Trial: A Technical Overview of Study Design and Objectives

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The SWOG **S2101** trial, titled "Biomarker Stratified Cabozantinib and Nivolumab (BiCaZO)," is a Phase II clinical study evaluating a novel combination therapy in patients with advanced solid tumors. This guide provides a detailed examination of the study's design, objectives, experimental protocols, and the underlying scientific rationale for an audience of researchers, scientists, and drug development professionals.

### **Study Design and Objectives**

SWOG **S2101** is a Phase II, open-label clinical trial investigating the efficacy of combining cabozantinib and nivolumab in patients with advanced or metastatic melanoma and squamous cell carcinoma of the head and neck (HNSCC) that has progressed after prior immune checkpoint inhibitor therapy.[1] A key feature of this study is the stratification of patients based on pre-defined tumor biomarkers.[1] The trial is registered under the NCT identifier NCT05136196.[2]

The study is designed in two stages. In Stage I, a primary objective is to assess the feasibility of timely biomarker testing to stratify patients.[3] Stage II of the trial, which is planned to open for accrual in May 2025, will further evaluate the efficacy of the combination therapy within the biomarker-defined subgroups.[2]

### **Primary Objectives**



The primary objectives of the SWOG **S2101** study are:

- To determine the feasibility of using molecular characterization based on Tumor Mutational Burden (TMB) and Gene Expression Profiling (GEP) for patient stratification. This is assessed by the proportion of patients with a turnaround time of 21 days or less for biopsy results.[3]
- To evaluate the overall response rate (ORR) of the cabozantinib and nivolumab combination therapy in each disease cohort (melanoma and HNSCC), both across and within the different tumor biomarker subgroups.[3]

### **Secondary Objectives**

The secondary objectives of the study include:

- To compare the ORR between the different biomarker subgroups within each disease cohort.
- To assess the safety and tolerability of the combination treatment.[3]
- To estimate the disease control rate (DCR), progression-free survival (PFS), and overall survival (OS) in participants receiving the combination therapy, stratified by disease cohort and tumor biomarkers.[3]
- To determine the rate of assay failure and the time from tissue collection to the determination of the molecular group.[3]

#### **Data Presentation**

The following tables summarize the key quantitative parameters of the SWOG **S2101** study based on publicly available information.



## Foundational & Exploratory

Check Availability & Pricing

| Study Parameter    | Description                                                                                                                                                                                                                                                                            |
|--------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Study Title        | Biomarker Stratified CaboZantinib (NSC#761968) and NivOlumab (NSC#748726) (BiCaZO) - A Phase II Study of Combining Cabozantinib and Nivolumab in Participants with Advanced Solid Tumors (IO refractory Melanoma or HNSCC) Stratified by Tumor Biomarkers – an immunoMATCH Pilot Study |
| NCT Identifier     | NCT05136196                                                                                                                                                                                                                                                                            |
| Study Phase        | Phase II                                                                                                                                                                                                                                                                               |
| Study Design       | Open-label, two-stage                                                                                                                                                                                                                                                                  |
| Patient Population | Adults (≥18 years) with advanced/metastatic melanoma or squamous cell carcinoma of the head and neck (HNSCC) with progression on prior PD-1 checkpoint inhibitor therapy.                                                                                                              |
| Intervention Arm   | Cabozantinib in combination with Nivolumab                                                                                                                                                                                                                                             |
|                    |                                                                                                                                                                                                                                                                                        |
| Drug               | Dosage and Administration                                                                                                                                                                                                                                                              |
| Cabozantinib       | 40 mg, administered orally once daily.                                                                                                                                                                                                                                                 |
| Nivolumab          | 240 mg administered as an intravenous infusion every 2 weeks, OR 480 mg administered as an intravenous infusion every 4 weeks.                                                                                                                                                         |



| Biomarker Stratification | Description                                                                                                                                                       |
|--------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Biomarker 1              | Tumor Mutational Burden (TMB)                                                                                                                                     |
| Biomarker 2              | Gene Expression Profiling (GEP) for Tumor Inflammation Score (TIS)                                                                                                |
| Patient Cohorts          | Patients are stratified into one of four cohorts based on their biomarker status: TMB high / GEP high, TMB high / GEP low, TMB low / GEP high, TMB low / GEP low. |
| Planned Enrollment       | Specific enrollment numbers for each disease cohort and biomarker subgroup are not specified in the available public resources.                                   |

# Experimental Protocols Patient Screening and Enrollment

Patients with histologically confirmed advanced or metastatic melanoma or HNSCC who have progressed on prior anti-PD-1 therapy are eligible for screening.[2] A fresh tumor biopsy is required for biomarker analysis unless a recent archival tissue sample is available.

#### **Biomarker Analysis**

Tumor tissue samples are analyzed for two key biomarkers: Tumor Mutational Burden (TMB) and a Gene Expression Profile (GEP) to determine a Tumor Inflammation Score (TIS).[1]

- Tumor Mutational Burden (TMB): TMB is assessed using the FoundationOne®CDx assay.[4]
   [5][6][7] This next-generation sequencing-based in vitro diagnostic test analyzes 324 genes.
   [4][8] TMB is calculated by counting all synonymous and non-synonymous variants present at an allele frequency of 5% or greater, after filtering out known germline variants. The result is reported in mutations per megabase (mut/Mb).[4] The specific mut/Mb cutoff values for defining TMB-high and TMB-low in this study are not publicly detailed.
- Gene Expression Profiling (GEP) for Tumor Inflammation Score (TIS): The study utilizes a GEP signature to determine the tumor's inflammatory status. The specific genes included in



this panel and the methodology for calculating the TIS are not detailed in the publicly available study documents.

# Mandatory Visualization Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by cabozantinib and nivolumab.





Click to download full resolution via product page

Caption: Cabozantinib inhibits multiple receptor tyrosine kinases, blocking downstream signaling pathways.





Click to download full resolution via product page

Caption: Nivolumab blocks the PD-1 receptor, restoring anti-tumor T-cell activity.



### **Experimental Workflow**

The following diagram illustrates the experimental workflow of the SWOG **S2101** study.





Click to download full resolution via product page

Caption: Experimental workflow of the SWOG **S2101** clinical trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. SWOG S2101: Biomarker Stratified CaboZantinib (NSC#761968) and NivOlumab (NSC#748726) (BiCaZO) - A Phase II Study of Combining C [prohealthcare.org]
- 2. S2101 | SWOG [swog.org]
- 3. SWOG, S2101, PhII, open label, Cabozantinib + Nivolumab, Melanoma or HNSCC [clinicaltrials.cedars-sinai.edu]
- 4. assets.ctfassets.net [assets.ctfassets.net]
- 5. Clinical and analytical validation of FoundationOne®CDx, a comprehensive genomic profiling assay for solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. targetedonc.com [targetedonc.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- To cite this document: BenchChem. [SWOG S2101 Clinical Trial: A Technical Overview of Study Design and Objectives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583425#swog-s2101-study-design-and-objectives]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com